tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate
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Overview
Description
The compound “tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate” is a chemical compound with a molecular formula of C14H19BrN2O3 . It is also known as “tert-butyl (4-aminobenzyl)carbamate” in English .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H19BrN2O3 . The average mass is 300.191 Da and the monoisotopic mass is 299.052094 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.095±0.06 g/cm3 (Predicted), a melting point of 75-78°C (lit.), a boiling point of 382.3±25.0 °C (Predicted), a flash point of 185°C, and a refractive index of 1.542 .Scientific Research Applications
Methyl Tertiary Butyl Ether (MTBE) in Environmental Studies :
- Study : A survey investigated the concentration of MTBE, a compound similar in structure to tert-butyl carbamates, in water resources. It highlighted the environmental pollution caused by MTBE due to its use as an organic solvent in chemicals and fuels. The study emphasized the need for continuous monitoring of water resources, particularly those prone to pollution, and suggested administrative measures to reduce the environmental impact of such compounds (Pirsaheb et al., 2014).
α-Terpineol in Biological Applications :
- Study : α-Terpineol, a monoterpene similar in function to tertiary butyl compounds, is widely used in industrial fields due to its pleasant odor and is an ingredient in perfumes, cosmetics, and aromatic scents. Additionally, it has various biological applications, such as antioxidant, anticancer, anticonvulsant, and antiulcer properties. This study underscores the significance of α-terpineol in medicine and the pharmaceutical industry, supporting future research in the utilization of such compounds (Khaleel et al., 2018).
Butylphthalide in Neurologic Diseases :
- Study : The paper reviewed the application of 3-N-butylphthalide (NBP), a compound with a butyl group similar to tert-butyl carbamates, in treating neurological diseases. The complex pharmacological mechanisms of NBP involve improving microcirculation, protecting mitochondria, and inhibiting oxidative stress and neuronal apoptosis. This comprehensive review underscored the increasing clinical applications of NBP and highlighted the potential for future research on its unknown pharmacological effects (Chen et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of natural products like jaspine b, which exhibits cytotoxic activity against several human carcinoma cell lines
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the target molecules, leading to changes in their activity.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against several human carcinoma cell lines, suggesting that this compound might also have anti-cancer effects.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-9-7-10(5-6-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXJXSBIKGVKAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CNC(=O)OC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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